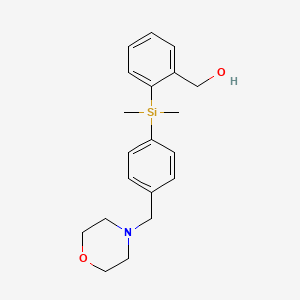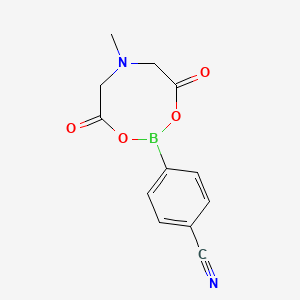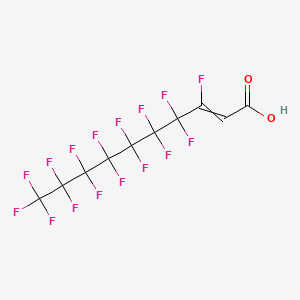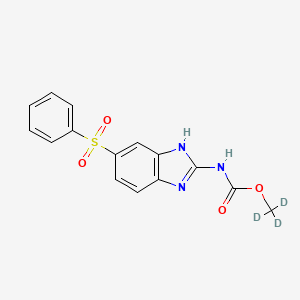
吗啉-3-甲酸酰胺盐酸盐
描述
Morpholine-3-carboxylic acid amide hydrochloride is a chemical compound with the CAS Number: 1101822-34-7 . It has a molecular weight of 166.61 .
Molecular Structure Analysis
The InChI code for Morpholine-3-carboxylic acid amide hydrochloride is1S/C5H10N2O2.ClH/c6-5(8)4-3-9-2-1-7-4;/h4,7H,1-3H2,(H2,6,8);1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of Morpholine-3-carboxylic acid amide hydrochloride include a molecular weight of 166.61 .科学研究应用
合成与拟肽化学
吗啉-3-甲酸酰胺衍生物因其在拟肽化学中的应用而被合成。Sladojevich 等人 (2007) 的一项研究概述了 enantiopure Fmoc 保护的吗啉-3-甲酸的便捷途径,证明了其与固相肽合成的相容性。这种合成促进了吗啉基氨基酸整合到肽链中,从而可以探索具有潜在独特生物活性的新型拟肽 (Sladojevich、Trabocchi 和 Guarna,2007).
抗缺氧活性
已对吗啉-3-甲酸酰胺盐酸盐的抗缺氧特性进行了研究,Ukrainets 等人 (2014) 探索了其作为抗氧化剂的潜力。该研究合成并测试了各种 N-R-酰胺的溶解度和抗缺氧作用,确定了几种表现出显着抗缺氧活性的化合物。这些发现表明吗啉-3-甲酸酰胺盐酸盐可能在缺氧受关注的疾病中具有潜在的治疗应用 (Ukrainets、Mospanova 和 Davidenko,2014).
酰胺的合成
Park 等人 (2013) 报道了使用二异丁基(氨基)铝使酰氯合成吗啉酰胺,为这些化合物的生产提供了一种温和有效的方法。该技术突出了吗啉酰胺作为有机合成中中间体的多功能性,可能对药物和农用化学品的发展有用 (Park、Shin 和 An,2013).
Ugi 反应在合成中的应用
Zhu 等人 (2010) 证明了使用 Ugi 反应合成具有良好非对映选择性的吗啉-2-酮-3-甲酰胺衍生物。该方法强调了吗啉-3-甲酸酰胺衍生物在构建复杂分子结构中的效用,进一步强调了它们在药物化学和药物发现工作中的作用 (Zhu、Chen、Liang、Li、Pan 和 Chen,2010).
铱催化的不对称烯丙基烷基化
Sempere 等人 (2019) 探索了使用吗啉酮烯胺缩醛作为酰胺烯醇化合物的替代物,用于铱催化的不对称烯丙基烷基化反应。这种创新方法促进了 γ,δ-不饱和 β-取代吗啉酰胺的合成,这些化合物可以进一步精制成各种功能化化合物。该研究突出了吗啉-3-甲酸酰胺衍生物在不对称合成和有机转化中的潜力 (Sempere、Alfke、Rössler 和 Carreira,2019).
安全和危害
作用机制
Mode of Action
It is known that the morpholine motif is frequently found in biologically active molecules and pharmaceuticals . The interaction of Morpholine-3-carboxylic acid amide hydrochloride with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
The compound is likely to interact with multiple pathways due to the presence of the morpholine motif, which is common in many biologically active compounds
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Morpholine-3-carboxylic acid amide hydrochloride are not well-documented in the literature. These properties are crucial in determining the bioavailability of the compound. Future pharmacokinetic studies will provide insights into how this compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
It is known that the compound has a molecular weight of 166.61 , but the specific molecular and cellular effects resulting from its action require further investigation.
生化分析
Biochemical Properties
Morpholine-3-carboxylic acid amide hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its activity.
Cellular Effects
Morpholine-3-carboxylic acid amide hydrochloride has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and metabolic activity . These effects can result in altered cellular behavior, such as changes in cell growth, differentiation, or apoptosis.
Molecular Mechanism
The molecular mechanism of action of morpholine-3-carboxylic acid amide hydrochloride involves its interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions can result in changes in cellular processes and overall cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of morpholine-3-carboxylic acid amide hydrochloride can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in sustained changes in cellular behavior, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of morpholine-3-carboxylic acid amide hydrochloride can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and overall health . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of careful dosage management in experimental settings.
Metabolic Pathways
Morpholine-3-carboxylic acid amide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially influencing metabolic flux and metabolite levels . The compound may act as a substrate or inhibitor in these pathways, affecting the overall metabolic balance within the cell. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of morpholine-3-carboxylic acid amide hydrochloride within cells and tissues are important aspects of its biochemical activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments . These transport mechanisms can influence the compound’s accumulation and its overall effectiveness in modulating cellular processes.
Subcellular Localization
Morpholine-3-carboxylic acid amide hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with other biomolecules, thereby influencing its overall biochemical activity.
属性
IUPAC Name |
morpholine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-5(8)4-3-9-2-1-7-4;/h4,7H,1-3H2,(H2,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLHIHZQLXTZSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1456425.png)


![(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride](/img/structure/B1456431.png)




![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)


